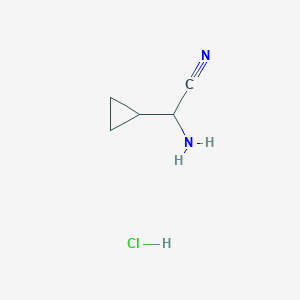
2-Amino-2-cyclopropylacetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-cyclopropylacetonitrile hydrochloride is a chemical compound with the IUPAC name amino (cyclopropyl)acetonitrile hydrochloride . It has a molecular weight of 132.59 and is a solid in its physical form .
Molecular Structure Analysis
The molecular formula of 2-Amino-2-cyclopropylacetonitrile hydrochloride is C5H8N2.ClH . The InChI code for this compound is 1S/C5H8N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-2,7H2;1H .Physical And Chemical Properties Analysis
2-Amino-2-cyclopropylacetonitrile hydrochloride is a solid at room temperature . It has a molecular weight of 132.59 .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
Research has shown that compounds structurally related to 2-Amino-2-cyclopropylacetonitrile hydrochloride are instrumental in the synthesis of bioactive molecules. For instance, a study demonstrated the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines, highlighting the compound's role in producing potential plant growth regulators through a ring closure process (Kimpe, Sulmon, & Brunet, 1990). Another study elaborated on the synthesis and reactions of 1-amino-2,2-dialkylcyclopropanecarboxylic acids and -carboxamides, indicating the versatility of related cyclopropane derivatives in creating ACC derivatives (Aelterman et al., 1999).
Organic Synthesis Techniques
2-Amino-2-cyclopropylacetonitrile hydrochloride-related research also extends to organic synthesis techniques. For example, a novel synthesis method for functionalized 2-aminohydropyridines and 2-pyridinones was developed, utilizing domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, showcasing the chemical's relevance in synthesizing heterocyclic compounds (Jing Sun et al., 2011). Another study highlighted the use of cyclopropenium ions as organocatalysts in Beckmann rearrangement, illustrating the application of cyclopropyl-related compounds in facilitating organic reactions (Srivastava et al., 2010).
Safety and Hazards
The safety data sheet for 2-Amino-2-cyclopropylacetonitrile hydrochloride indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
2-amino-2-cyclopropylacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSATAZLNMPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
381241-00-5 |
Source


|
| Record name | 2-amino-2-cyclopropylacetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2843423.png)


![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)
![5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one](/img/structure/B2843433.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)


![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2843441.png)

